Superior Selectivity for Fungal over Human NMT: A >5,400‑Fold Window
RO-09-4609 demonstrates exceptional selectivity for the fungal enzyme over the human ortholog. In direct comparative assays, it inhibits C. albicans NMT with an IC50 of 0.1 μM, while showing negligible activity against human NMT (IC50 >540 μM) [1]. This >5,400‑fold selectivity window far exceeds that of many other NMT inhibitors, including the lead compound from which it was derived, which exhibited only a ~200‑fold selectivity (IC50: 0.98 μM for CaNmt vs. 194 μM for human NMT) [2].
| Evidence Dimension | Selectivity Index (Human IC50 / Fungal IC50) |
|---|---|
| Target Compound Data | IC50 (C. albicans NMT) = 0.1 μM; IC50 (Human NMT) >540 μM |
| Comparator Or Baseline | Lead Compound 1: IC50 (C. albicans NMT) = 0.98 μM; IC50 (Human NMT) = 194 μM |
| Quantified Difference | RO-09-4609 selectivity index >5,400 vs. lead compound selectivity index ~200 |
| Conditions | In vitro enzymatic assay; IC50 values determined using recombinant enzymes |
Why This Matters
The exceptionally high selectivity minimizes off‑target effects in mammalian cells, making RO‑09‑4609 a superior tool for dissecting fungal‑specific NMT biology without confounding human NMT inhibition.
- [1] PMC Figure 1: IC50 values for RO-09-4609 against C. albicans and human NMT. Molecules. 2018;23(9):2348. View Source
- [2] Masubuchi M, Kawasaki K, Ebiike H, et al. Design and synthesis of novel benzofurans as a new class of antifungal agents targeting fungal N‑myristoyltransferase. Part 1. Bioorganic & Medicinal Chemistry Letters. 2001;11(14):1833-1837. View Source
